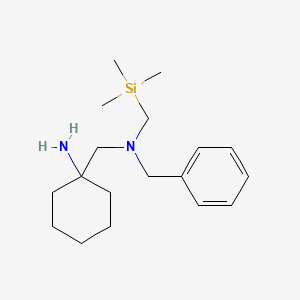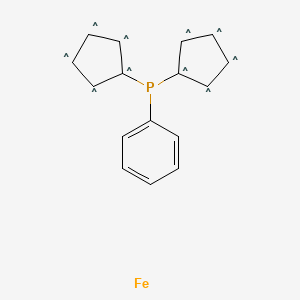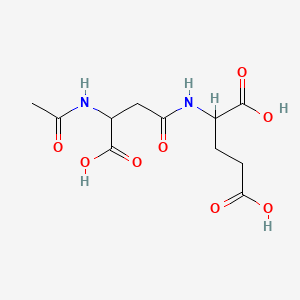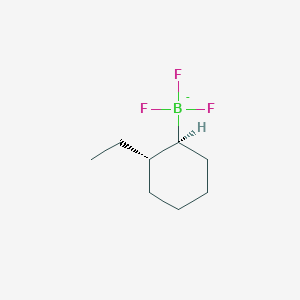
Fmoc-Phe-OH-13C9,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Phe-OH-13C9,15N, also known as N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-13C9,15N, is a labeled amino acid derivative. It is a compound where the phenylalanine amino acid is labeled with carbon-13 and nitrogen-15 isotopes. This labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-OH-13C9,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the phenylalanine molecule. The process begins with the synthesis of labeled phenylalanine, followed by the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to handle isotopically labeled compounds and ensure the safety and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Phe-OH-13C9,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like trifluoroacetic acid. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of phenylalanine, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Fmoc-Phe-OH-13C9,15N has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis and as a tracer in various chemical reactions.
Biology: Employed in studies involving protein structure and function, as well as metabolic labeling.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes .
Mécanisme D'action
The mechanism of action of Fmoc-Phe-OH-13C9,15N involves its incorporation into peptides and proteins during synthesis. The labeled isotopes allow researchers to track the compound’s behavior and interactions within biological systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fmoc-Lys(Boc)-OH-13C6,15N2
- Fmoc-Leu-OH-13C6,15N
- Fmoc-Ile-OH-13C6,15N
- Fmoc-Val-OH-13C5,15N
- Fmoc-Arg(Pbf)-OH-13C6,15N4
- Fmoc-Gly-OH-15N
- Fmoc-Pro-OH-13C5,15N
Uniqueness
Fmoc-Phe-OH-13C9,15N is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes, which makes it particularly useful for detailed studies involving nuclear magnetic resonance (NMR) and mass spectrometry. Its structure and labeling provide distinct advantages in tracking and analyzing biochemical processes .
Propriétés
Formule moléculaire |
C24H21NO4 |
|---|---|
Poids moléculaire |
397.35 g/mol |
Nom IUPAC |
(2S)-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1+1,2+1,3+1,8+1,9+1,14+1,16+1,22+1,23+1,25+1 |
Clé InChI |
SJVFAHZPLIXNDH-XAMSWMGVSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13C@@H]([13CH2][13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4)[13C](=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)

![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)

